molecular formula C17H22BrN7O B560452 Phidianidine a CAS No. 1301638-41-4

Phidianidine a

Cat. No. B560452
M. Wt: 420.315
InChI Key: SSDJERJRAHRKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel CXCR4 antagonist;  Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Potential as a PTP1B Inhibitor

Phidianidine A and its derivatives show promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type II diabetes treatment. A study demonstrated the synthesis of these derivatives using a function-oriented strategy, with some compounds exhibiting significant inhibitory potency and specific selectivity over PTP1B. This suggests potential applications in diabetes management (Jin Liu et al., 2018).

Pharmacological Profiles at CNS Targets

Another research focused on the total synthesis of phidianidines A and B, exploring their selective inhibition of the dopamine transporter (DAT) and partial agonism at the μ opioid receptor. This indicates their potential use in central nervous system (CNS) therapies (J. T. Brogan et al., 2012).

Cytotoxic Properties

Phidianidines A and B, with their unique 1,2,4-oxadiazole ring, were found to have high cytotoxicity against tumor and non-tumor mammalian cell lines. This property could be explored for potential applications in cancer research and therapy (M. Carbone et al., 2011).

Marine Antifoulant Applications

Phidianidine A has been identified as a potent natural antifoulant, effective against marine micro- and macroorganisms. Synthetic analogues of phidianidine A have shown inhibitory activities in settlement and metamorphosis studies, suggesting applications in marine biology and biofouling prevention (Christophe Labrière et al., 2020).

Immunosuppressive Agent Potential

Novel marine phidianidine derivatives have been designed and synthesized for their potential as immunosuppressive agents. Some of these compounds displayed promising inhibitory effects on T and B cell proliferation, indicating potential use in immune regulation and therapy (Jin Liu et al., 2018).

Neuroprotective Effects

A series of phidianidine-based derivatives were synthesized and evaluated for neuroprotective effects against various neurotoxicity models. Some analogs showed significant protective effects, suggesting their potential use in neuroprotective strategies for conditions like Alzheimer's disease (Cheng-Shi Jiang et al., 2015).

CXCR4 Ligand with Antagonist Activity

Phidianidine A was identified as a new CXCR4 ligand exhibiting antagonist activity. This discovery, made using a minimal hybrid ligand/receptor-based pharmacophore model, suggests its potential in developing new modulators for diseases where CXCR4 plays a crucial role, such as cancer and HIV (R. Vitale et al., 2013).

properties

CAS RN

1301638-41-4

Product Name

Phidianidine a

Molecular Formula

C17H22BrN7O

Molecular Weight

420.315

IUPAC Name

2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine

InChI

InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21)

InChI Key

SSDJERJRAHRKGJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N

synonyms

PHIA;  N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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